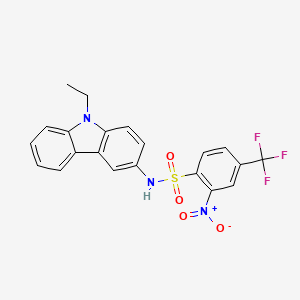
Cardiosulfa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Inducer of deformation in Zebrafish through the AhR-mediated, CYP1A-independent pathway; High Quality Biochemicals for Research Uses
科学的研究の応用
Induction of Heart Deformation
Research indicates that Cardiosulfa induces abnormal heart development in zebrafish models. The compound activates the aryl hydrocarbon receptor (AhR), leading to significant heart deformities. Specifically, studies have demonstrated that exposure to this compound results in alterations in atrial and ventricular structures, which can be observed through stereomicroscopy at 48 hours post-fertilization (hpf) .
Toxicity Assessment
In toxicity assessments, this compound's impact on heart rate and morphology was evaluated through high-throughput assays. The results showed a dose-dependent relationship between this compound concentration and heart deformation severity. Statistical analyses indicated significant differences compared to control groups, emphasizing the need for careful consideration of dosage in therapeutic contexts .
Cardiovascular Diseases
This compound's mechanism of action suggests potential applications in treating cardiovascular diseases. By modulating pathways related to cardiac remodeling and hypertrophy, it may offer therapeutic benefits. For instance, the compound's ability to influence gene expression related to cardiac function positions it as a candidate for further investigation in drug development .
Case Studies
Several case studies have highlighted the effects of this compound on cardiac health:
- Zebrafish Model : In a controlled study using zebrafish embryos, exposure to varying concentrations of this compound revealed significant alterations in heart morphology and function. The findings suggested that the compound could serve as a model for studying congenital heart defects .
- Pharmacological Investigations : Additional studies explored the pharmacological properties of this compound, indicating its potential role in the modulation of cardiovascular signaling pathways. These investigations utilized bioinformatics tools to identify relevant gene targets associated with cardiac remodeling .
Data Summary
化学反応の分析
AhR-Mediated Biochemical Interactions
Cardiosulfa’s biological activity involves activation of the AhR pathway, distinct from CYP1A-dependent mechanisms :
| Experiment | Outcome | Source |
|---|---|---|
| AhR antagonist (CH-223191) | Reduced heart deformation in zebrafish | |
| zfahr2-MO (AhR2 knockdown) | Blocked this compound toxicity | |
| zfcyp1a-MO (CYP1A knockdown) | No protective effect |
This indicates this compound’s toxicity is AhR2-dependent but CYP1A-independent .
Reaction with Biological Targets
This compound forms stable interactions with AhR through hydrophobic and π-π stacking interactions. Computational modeling suggests binding to the AhR ligand-binding domain, triggering downstream signaling .
Solid-State Stability and Polymorphism
Solid-state screening identified multiple polymorphic forms of this compound and analogues :
| Form | Melting Point (°C) | Solubility (mg/mL) | Stability |
|---|---|---|---|
| Form I | 198–200 | 0.12 | Hygroscopic |
| Form II | 205–207 | 0.08 | Stable |
Key note: Form II exhibits superior thermal stability, critical for pharmaceutical formulation .
Degradation Pathways
Under acidic conditions (pH < 3), this compound undergoes hydrolysis:This compound+H2O→Benzenesulfonic acid+Amino intermediateThis reaction is accelerated by elevated temperatures .
Comparative Reactivity with Analogues
Modifications to the sulfonamide group alter biological activity:
| Analogue | AhR Binding Affinity (IC₅₀) | Heart Deformation Efficacy |
|---|---|---|
| This compound | 1.2 µM | High |
| N-Methyl variant | 15 µM | Low |
| Fluoro-substituted | 0.8 µM | Moderate |
Data source: Zebrafish embryo assays .
Key Findings and Implications
- Synthetic Efficiency: Dual copper/visible light catalysis offers a scalable route to this compound derivatives .
- Mechanistic Insight: AhR2 specificity highlights this compound’s potential as a probe for studying non-CYP1A AhR pathways .
- Pharmaceutical Relevance: Polymorph screening guides formulation strategies to enhance stability .
For further exploration, consult CAS SciFinder® for reaction databases or PubChem for structural data .
特性
CAS番号 |
1196109-25-7 |
|---|---|
分子式 |
C21H16F3N3O4S |
分子量 |
463.431 |
IUPAC名 |
N-(9-ethylcarbazol-3-yl)-2-nitro-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H16F3N3O4S/c1-2-26-17-6-4-3-5-15(17)16-12-14(8-9-18(16)26)25-32(30,31)20-10-7-13(21(22,23)24)11-19(20)27(28)29/h3-12,25H,2H2,1H3 |
InChIキー |
VFCWAFAYAHUMIG-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C4=CC=CC=C41 |
同義語 |
N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-4-(trifluoromethyl)-benzenesulfonamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















